Butynamine

Description

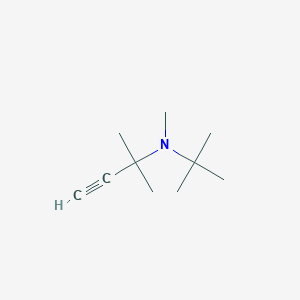

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-N,2-dimethylbut-3-yn-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-8-10(5,6)11(7)9(2,3)4/h1H,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVORIOUUILGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C)C(C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863263 | |

| Record name | N-tert-Butyl-N,2-dimethylbut-3-yn-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3735-65-7 | |

| Record name | N-(1,1-Dimethylethyl)-N,2-dimethyl-3-butyn-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3735-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butynamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butyl-N,2-dimethylbut-3-yn-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTYNAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/313QE5199Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Butynamine

Classical and Contemporary Approaches for Butynamine Synthesis

The synthesis of amines often involves the formation of a carbon-nitrogen bond. Several established methods are employed for the synthesis of this compound and related structures.

Reductive Amination Strategies

Reductive amination is a common method for synthesizing amines, involving the conversion of a carbonyl group (aldehyde or ketone) to an amine via an intermediate imine wikipedia.orgbeilstein-journals.org. This reaction typically occurs in the presence of a reducing agent and can be carried out under neutral or weakly acidic conditions wikipedia.orgbeilstein-journals.org. The selectivity of the reducing agent is important to ensure that the intermediate imine is reduced efficiently without affecting the starting carbonyl compound beilstein-journals.org. While the search results primarily discuss the reductive amination of butyraldehyde (B50154) to form butylamine (B146782) researchgate.netgoogle.compatsnap.com, the general principles of reductive amination are applicable to the synthesis of various amines, including those structurally related to this compound. For instance, the reaction involves the dehydrative condensation between a carbonyl compound and an amine (or ammonia) to form an imine or iminium ion, followed by reduction of the C=N bond beilstein-journals.org. Noble metal catalysts such as Rh, Pd, Pt, and Ru are often used in catalytic reductive amination researchgate.net.

Nucleophilic Substitution Reactions

Nucleophilic substitution is another fundamental method for amine synthesis, involving the reaction between an alkyl halide and a nucleophile, such as ammonia (B1221849) or an amine, where the halide is replaced by an amino group studymind.co.uklibretexts.org. Ammonia can act as a nucleophile due to the lone pair of electrons on the nitrogen atom, attacking the partially positive carbon atom bonded to the halogen in the alkyl halide studymind.co.uksavemyexams.com. This reaction can lead to the formation of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, which may require separation studymind.co.uk. Using excess ammonia can help favor the formation of primary amines studymind.co.uk. The reaction is typically carried out with the nucleophile dissolved in a solvent like ethanol (B145695) studymind.co.uk. Studies have explored nucleophilic substitution reactions using tert-butylamine, a structural component of this compound, demonstrating the feasibility of displacing a halide with this amine researchgate.net.

Transition Metal-Catalyzed Synthetic Routes for this compound and Derivatives

Transition metal catalysis plays a significant role in modern organic synthesis, enabling efficient and selective construction of C-N bonds and the synthesis of complex amine structures ijrpr.commdpi.comnih.gov. These methods offer advantages such as enhanced reaction rates and selectivity mdpi.com. Transition metal-catalyzed reactions are widely used for synthesizing nitrogen-containing heterocycles and aliphatic amines from readily available starting materials mdpi.comnih.gov. Examples of transition metal-catalyzed amine synthesis include hydroamination, hydroaminoalkylation, and C-H functionalization nih.gov. Copper and palladium are among the transition metals utilized in such catalytic processes mdpi.comsioc-journal.cn. Specifically, the synthesis of propargylamines, which share the alkyne functional group with this compound, can be achieved through transition metal-catalyzed three-component coupling reactions involving aldehydes, amines, and alkynes organic-chemistry.org. Gold and silver catalysts have also been reported for these types of couplings, often conducted in water organic-chemistry.org.

Intramolecular Cyclization Methods for this compound Derivatives

Intramolecular cyclization reactions are valuable for constructing cyclic amine structures, including those that can be considered derivatives of this compound. These reactions involve the formation of a ring within a single molecule. Metal-catalyzed intramolecular cyclization reactions are a powerful approach for the stereoselective synthesis of heterocyclic ring systems mdpi.com. For instance, the intramolecular cyclization of N-(3-butynyl)-sulfonamides, which are derivatives containing the butynyl (propargyl) moiety found in this compound, has been achieved using palladium(II) or gold(I) catalysts under microwave irradiation to yield 2,3-dihydropyrroles rsc.orgrsc.orgresearchgate.net. This 5-endo-dig cyclization can be facilitated by microwave heating and has been applied to synthesize cyclic structures, including cyclopentane- and cyclohexane-fused pyrrolidines rsc.orgrsc.org. The synthesis of other nitrogen-containing heterocycles using propargyl amines as precursors through intramolecular cyclization has also been explored researchgate.net.

Development of Novel Synthetic Methodologies for this compound Analogues

Ongoing research focuses on developing new and improved synthetic methods for creating this compound analogues with diverse structural features. These efforts often aim for increased efficiency, selectivity, and sustainability.

Exploration of Organocatalysis in this compound Derivatization

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a valuable tool in organic synthesis, offering alternatives to traditional metal catalysis researchgate.netnih.gov. Organocatalytic approaches can provide high levels of stereoselectivity in various transformations researchgate.netnih.gov. While specific examples of organocatalysis applied directly to the synthesis of this compound itself were not prominently found in the search results, the field of organocatalysis is actively being explored for the derivatization of various amine structures and the synthesis of complex molecules researchgate.netnih.gov. The design of organocatalysts, including the incorporation of secondary-sphere modifiers, is an area of research aimed at controlling reactivity and selectivity nih.gov. The development of new catalytic synthetic approaches, including those involving organocatalysis, contributes to the broader ability to synthesize novel compounds, including potential this compound analogues mdpi.com. Research suggests that the structure of this compound derivatives can be key factors influencing the stereoselectivity in certain catalytic reactions researchgate.netresearchgate.net.

The Chemical Landscape of this compound: Synthesis, Transformations, and Optimization

This compound, also known by its IUPAC name N-tert-butyl-N,2-dimethylbut-3-yn-2-amine, is an organic compound characterized by its tertiary amine functionality and the presence of a terminal alkyne group. It has a molecular formula of C₁₀H₁₉N and a molecular weight of 153.27 g/mol . americanelements.comnih.govwikipedia.org Identified by PubChem CID 189910, this compound serves as a versatile building block in organic synthesis, participating in various chemical transformations to construct more complex molecular architectures. nih.govwikipedia.orgwikipedia.org

Molecular Interactions and Mechanistic Elucidation of Butynamine

Enzymatic Interaction Studies of Butynamine

Enzymatic studies have revealed that this compound and its derivatives can interact with certain classes of enzymes, leading to modulation of their activity. The most extensively studied interactions involve amine oxidases.

Research indicates that this compound and its structural analogs, particularly those containing a terminal alkyne function, are relevant in the context of amine oxidase activity. While the term "amine oxidase" encompasses a broad family of enzymes, studies involving this compound derivatives have prominently featured copper-containing amine oxidases (CAOs).

This compound and certain 4-aryloxy-2-butynamine derivatives have been characterized as both substrates and inhibitors of copper-containing amine oxidases, such as bovine plasma amine oxidase (BPAO) and Arthrobacter globiformis amine oxidase (AGAO). Some 4-aryloxy-2-butynamine analogs have been found to be good substrates for BPAO. americanelements.comnih.govresearchgate.net These compounds can undergo oxidative deamination catalyzed by the enzyme. Additionally, these compounds, including 2-butynamine itself, have been reported to act as mechanism-based inactivators of CAOs. americanelements.comnih.govresearchgate.net This suggests that the enzyme initiates catalysis on the compound, but the process generates a reactive species that subsequently inhibits the enzyme.

Kinetic studies have been conducted to quantify the interaction between this compound derivatives and amine oxidases. For 4-aryloxy-2-butynamine analogs, parameters such as IC50 values and partition ratios have been determined for their inactivation of BPAO. For instance, potent 4-aryloxy-2-butynamine analogs exhibited 20-minute IC50 values in the range of 20-25 µM against BPAO at 30°C, with partition ratios between 14 and 17. americanelements.comnih.govresearchgate.net The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity under specific experimental conditions. nih.gov Partition ratio, in the context of mechanism-based inactivation, refers to the number of catalytic turnovers that occur before irreversible inactivation takes place. While specific Km and Vmax values for this compound (N-tert-Butyl-N,2-dimethylbut-3-yn-2-amine) or 2-butynamine as substrates for various amine oxidases were not prominently detailed in the search results, the reported IC50 and partition ratio data for related this compound derivatives highlight their potency as inhibitors and inactivators of CAOs.

This compound and its derivatives, particularly those containing the alkyne functional group, are known to act as mechanism-based inactivators of copper-containing amine oxidases. americanelements.comnih.govresearchgate.net This process involves the enzyme initiating its catalytic cycle on the inhibitor molecule. As the catalytic reaction proceeds, a highly reactive intermediate is generated within the enzyme's active site. This intermediate then forms a covalent bond with a crucial residue or cofactor of the enzyme, leading to irreversible inactivation. Studies, including crystal structures of AGAO derivatized with 4-(aryloxy)-2-butyn-1-amine, have revealed a mechanism involving the covalent attachment of the α,β-unsaturated aldehyde turnover product to the amino group of the reduced topaquinone (B1675334) (TPQ) cofactor present in CAOs. nih.govnih.gov This covalent modification effectively blocks the active site and prevents further enzymatic activity. The structural features of the this compound derivatives, such as the presence of the alkyne and the nature of aryl substituents, influence their potency and selectivity as mechanism-based inactivators. americanelements.comnih.govresearchgate.net

Based on the current search results, there is no specific information available detailing the direct interaction of this compound (N-tert-Butyl-N,2-dimethylbut-3-yn-2-amine) or simple 2-butynamine with other enzyme classes such as cholinesterases (acetylcholinesterase or butyrylcholinesterase). While general principles of enzyme inhibition and kinetics for cholinesterases exist, data specifically linking this compound to these enzymes were not found in the consulted literature.

Kinetic Analysis of Enzyme-Butynamine Interactions (e.g., Km, Vmax, IC50)

Receptor Binding and Ligand-Receptor Dynamics of this compound

Characterization of this compound-Mediated Allosteric Modulation

Research indicates that this compound derivatives can act as allosteric modulators of certain enzymes. Specifically, 4-(aryloxy)-2-butynamines have been studied for their differential inhibition of six copper amine oxidases, suggesting a potential new mode of inactivation that could involve allosteric mechanisms. researchgate.netpnas.org Allosteric modulators bind to a site distinct from the orthosteric site, inducing conformational changes that alter the efficacy and/or affinity of ligands binding to the orthosteric site. pharmacologycanada.org They can be positive (enhancing) or negative (reducing) in their effects. pharmacologycanada.org

Biophysical Techniques for this compound-Receptor Interaction Analysis (e.g., Biolayer Interferometry)

Biophysical techniques are crucial for characterizing molecular interactions, including those involving this compound. Surface Plasmon Resonance (SPR) is an optical technique used to measure molecular interactions in real-time, providing data on binding affinities and kinetics. harvard.edunih.govwikipedia.org SPR has been applied to the analysis of amine compounds using polymer films. nih.gov Biolayer Interferometry (BLI) is another optical technique that measures interactions by analyzing interference patterns, also used to determine kinetics and affinity. harvard.edunih.gov Both SPR and BLI are widely used in studying protein-ligand interactions and can provide insights into binding parameters. harvard.eduharvard.edudrugtargetreview.com While the search results mention the application of these techniques to study molecular interactions and amine compounds, direct studies explicitly using BLI or SPR to characterize this compound's interaction with receptors are not detailed.

Structural Biology Insights into this compound-Target Complexes

Structural biology techniques provide high-resolution information about how molecules like this compound interact with their targets. Studies on this compound and its analogs interacting with copper amine oxidases have utilized structural insights to understand their inhibitory mechanisms.

Structural Biology Insights into this compound-Target Complexes

X-ray Crystallography of this compound-Bound Proteins

X-ray crystallography is a primary method for determining the atomic and molecular structure of crystals, including protein-ligand complexes. wikipedia.orginstruct-eric.org This technique has been used to study the interaction of this compound derivatives with enzymes like Arthrobacter globiformis amine oxidase (AGAO). researchgate.netpnas.org For instance, modeling of an inhibitor, 4-(2-naphthyloxy)-2-butyn-1-amine, in the AGAO active site based on crystal structure data revealed significant contacts with specific residues and potential π-stacking interactions. researchgate.netpnas.org X-ray crystallography has also been used to determine the structure of other compounds, including a butane-1,4-diamine derivative researchgate.net, highlighting its utility in structural characterization.

Computational Modeling and Molecular Docking of this compound Interactions

Computational modeling and molecular docking are powerful tools for predicting and analyzing molecular interactions. researchgate.netresearchgate.net These techniques have been employed in conjunction with experimental studies to understand the binding of this compound derivatives to their targets, particularly amine oxidases. researchgate.netpnas.orgnycu.edu.tw Molecular docking can provide insights into the potential binding poses and interactions within the active site of a protein. researchgate.net Studies have used molecular modeling and docking to explore the interaction of 4-(aryloxy)-2-butynamines with AGAO and pea seedling amine oxidase (PSAO), revealing differences in interactions that correlate with observed activity. researchgate.net Computational approaches can also be used to study allosteric modulation and identify potential binding sites. rsc.orgdiva-portal.org

This compound Modulation of Cellular Pathways in Preclinical Investigative Models

The search results provide some indication of the potential cellular effects of this compound derivatives, primarily through their interaction with amine oxidases. Copper-containing amine oxidases are involved in various cellular processes. nih.gov Inactivation of these enzymes by compounds like this compound can therefore modulate pathways downstream of amine metabolism. Studies on the inactivation of bovine plasma amine oxidase by butynamines suggest an irreversible interaction researchgate.net, which could lead to sustained effects on cellular amine levels and related signaling pathways in preclinical models. While direct studies detailing the comprehensive modulation of specific cellular pathways by this compound in preclinical models are not extensively described in the provided snippets, the known roles of its target enzymes imply potential effects on processes regulated by biogenic amines.

Effects on Intracellular Signal Transduction Cascades

Information directly detailing the effects of this compound (But-2-yn-1-amine) on specific intracellular signal transduction cascades is limited within the scope of the provided search results. While signal transduction cascades are fundamental to cellular responses, involving complex interactions between receptors, enzymes, and second messengers like cAMP, cGMP, and calcium ions, the provided literature primarily focuses on this compound's interaction with copper amine oxidases chem960.comwikipedia.orgfishersci.nonih.govfishersci.com. Copper amine oxidases are involved in the metabolism of biogenic amines, which can have downstream effects on various physiological processes. However, the precise mechanisms by which this compound's interaction with CAOs might indirectly influence specific intracellular signaling pathways are not explicitly described in the retrieved information. Research on signal transduction generally involves studying the chain reactions initiated by ligand binding to receptors, leading to the activation or inhibition of intracellular enzymes and subsequent cellular responses wikipedia.orgfishersci.nofishersci.com.

Influence on Cellular Processes in In Vitro Systems

Research findings indicate that this compound derivatives, such as 4-(aryloxy)-2-butyn-1-amines, exert influence on cellular processes in vitro primarily through their interaction with copper amine oxidases fishersci.nonih.govchem960.comnih.gov. These compounds have been studied as inhibitors of various CAOs, including those from Arthrobacter globiformis (AGAO) and bovine plasma amine oxidase (BPAO) fishersci.nonih.govchem960.comnih.gov.

Detailed studies, including crystal structures of enzyme-inhibitor complexes, have revealed a novel mechanism of interaction. For instance, crystal structures of AGAO derivatized with 4-(2-naphthyloxy)-2-butyn-1-amine and 4-(4-methylphenoxy)-2-butyn-1-amine showed covalent attachment of the α,β-unsaturated aldehyde turnover product to the amino group of the reduced topa quinone (TPQ) cofactor in the enzyme's active site fishersci.nochem960.com. This covalent modification leads to the irreversible inactivation of the enzyme fishersci.no.

The interaction of this compound derivatives with CAOs in in vitro settings highlights their potential to modulate the metabolic pathways regulated by these enzymes. CAOs are involved in various biological processes, including the metabolism of biogenic amines, cell differentiation and growth, wound healing, detoxification, and signaling fishersci.no. By inhibiting CAO activity, this compound derivatives can influence the concentrations of endogenous amines and their aldehyde products, thereby impacting downstream cellular events.

Studies have shown that different 4-(aryloxy)-2-butyn-1-amine analogues exhibit varying potencies and selectivity towards different copper amine oxidases fishersci.no. This suggests that structural modifications on the this compound scaffold can influence their interaction with specific CAO subtypes, offering possibilities for designing selective enzyme inhibitors.

The following table summarizes some findings on the interaction of this compound derivatives with copper amine oxidases:

| Compound Class | Example Compounds | Target Enzymes | Interaction Mechanism | Effect on Enzyme Activity | Reference |

| 4-(Aryloxy)-2-butyn-1-amines | 4-(2-naphthyloxy)-2-butyn-1-amine, 4-(4-methylphenoxy)-2-butyn-1-amine | Arthrobacter globiformis Amine Oxidase (AGAO) | Covalent adduct formation with TPQ cofactor | Irreversible inhibition | fishersci.nochem960.com |

| 2-Butynamine derivatives | Propargylamine, 2-butynamine | Bovine Plasma Amine Oxidase (BPAO) | Mechanism-based inactivation | Irreversible inactivation | nih.gov |

These in vitro studies provide crucial insights into the molecular basis of how this compound derivatives interact with key enzymatic targets and influence their function, thereby impacting specific cellular processes.

Target Identification and Validation Approaches for this compound-Active Molecules

The study of this compound and its derivatives in the context of copper amine oxidase inhibition exemplifies key aspects of target identification and validation in biomedical research and drug discovery. Target identification is the process of identifying the specific molecular targets, such as proteins or enzymes, with which a bioactive molecule interacts. Target validation then verifies that these identified targets play a significant role in the biological process or disease being studied and are suitable for therapeutic intervention.

For this compound derivatives, initial observations of their inhibitory effects on amine oxidase activity likely served as the starting point for target identification. Biochemical assays were used to measure the reduction in enzyme activity in the presence of these compounds fishersci.nonih.govnih.gov.

To validate copper amine oxidases as relevant targets for this compound derivatives, researchers employed various approaches:

Biochemical Characterization: Detailed kinetic studies were conducted to understand the nature of the inhibition (e.g., competitive, irreversible) fishersci.nonih.gov. This provided evidence that the compounds were directly interacting with the enzyme and affecting its catalytic function.

Structural Elucidation: Techniques such as X-ray crystallography were crucial in visualizing the interaction between this compound derivatives and the enzyme at the molecular level fishersci.nochem960.com. The crystal structures of AGAO in complex with 4-(aryloxy)-2-butyn-1-amines demonstrated the precise binding site within the active-site channel and the formation of a covalent adduct with the TPQ cofactor fishersci.nochem960.comnih.gov. This provided strong evidence for CAOs being direct targets and offered insights into the mechanism of inactivation.

Synthesis of Analogues: The synthesis and evaluation of a series of this compound derivatives with structural variations helped to establish structure-activity relationships (SAR) fishersci.no. By observing how changes in the compound's structure affected its inhibitory potency and selectivity towards different CAOs, researchers could infer important features required for target binding and activity fishersci.no.

These approaches collectively contributed to identifying copper amine oxidases as targets for this compound derivatives and validating the significance of this interaction in mediating their observed in vitro effects. The insights gained from these studies can inform the rational design of more potent and selective inhibitors with potential therapeutic applications related to CAO activity.

Structure Activity Relationship Sar Studies and Analogue Design of Butynamine

Systematic Modification of Butynamine Chemical Structure

Systematic modifications of the this compound structure have been explored to investigate their impact on biological activity. These modifications often involve altering alkyl chain lengths, introducing different substituent groups on the amine functionality, or incorporating heterocyclic moieties. researchgate.netresearchgate.netsciencemadness.orgsci-toys.comacs.orgacs.orgresearchgate.net

Impact of Alkyl Chain Length and Branching

The length and branching of alkyl chains within amine-based compounds can significantly influence their interaction with biological targets. For instance, studies on copper amine oxidases (CAOs) have shown that the Km value (a measure of substrate affinity) can decrease as the alkyl carbon chain length connecting an aromatic ring and the amino group of aromatic amines increases. nycu.edu.tw This suggests that longer alkyl chains can lead to tighter binding to the enzyme's active site, potentially involving a lipophilic binding pocket. nycu.edu.tw While specific detailed data tables directly linking alkyl chain length/branching of this compound analogues to a particular biological activity were not extensively found in the search results, the principle observed with other amines and CAOs highlights the general importance of this structural feature in determining interaction with enzymes. nycu.edu.tw

Influence of Substituent Groups on Amine Functionality

The nature of substituent groups attached to the amine nitrogen in this compound analogues plays a critical role in their biological activity. Modifications to the amine functionality can alter properties such as basicity, lipophilicity, and steric bulk, all of which affect binding to target proteins. For example, studies on the metabolism of this compound in rats and humans indicated that N-demethylation is a major metabolic route. annualreviews.org The presence of bulky methyl groups around the nitrogen atom was suggested to potentially hinder the formation of an amine oxide, favoring direct N-demethylation instead. annualreviews.org This illustrates how the substituents on the amine can influence not only activity but also metabolic fate. Research on copper amine oxidases with various 4-(aryloxy)-2-butyn-1-amine analogues demonstrated that different substituent groups on the aryloxy moiety impacted inhibitory potency against different CAOs. acs.org This indicates that substituents distal to the amine can also have a significant influence on biological activity, likely by affecting interactions within the binding site.

Introduction of Heterocyclic Moieties in this compound Derivatives

Incorporating heterocyclic moieties into this compound derivatives is a common strategy in medicinal chemistry to explore new chemical space and potentially enhance biological activity or introduce new properties. Heterocycles are prevalent in many bioactive compounds and can confer diverse pharmacological properties. researchgate.nettandfonline.com While the search results did not provide specific examples of heterocyclic moieties directly incorporated into this compound itself, the broader context of SAR studies on amine oxidases and other drug design efforts highlights the relevance of this approach. For instance, studies on inhibitors of plasma amine oxidase (PAO) have involved compounds with tetrazole rings. researchgate.netub.edu The design and synthesis of bifunctional compounds for targeted protein degradation have also utilized various heterocyclic fragments and linkers, demonstrating the utility of heterocycles in constructing complex molecules with desired biological functions. researchgate.net The introduction of heterocycles can influence factors such as binding affinity, selectivity, metabolic stability, and pharmacokinetic properties.

Correlation of Structural Variations with Biological Activity

Understanding the correlation between structural variations in this compound analogues and their biological activity is essential for rational drug design. This involves analyzing experimental data and often employing computational methods like QSAR modeling. researchgate.netresearchgate.netsciencemadness.orgacs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate structural descriptors of compounds with their biological activities. researchgate.net QSAR models can help identify key structural features that are important for activity and predict the activity of new, untested compounds. In the context of amine oxidases, QSAR models have been constructed to understand substrate preference and identify important residues in the enzyme's active site involved in binding. nycu.edu.twresearchgate.net These models can incorporate factors such as hydrophobicity and the presence of specific amino acid residues in the binding pocket. nycu.edu.twresearchgate.net While specific QSAR studies focused solely on this compound analogues were not prominently featured in the search results, the application of QSAR in related amine oxidase research demonstrates its potential utility in understanding and predicting the activity of this compound derivatives. nycu.edu.twresearchgate.net

Rational Design Principles for Enhanced this compound-Derived Ligands

Rational design principles for developing enhanced this compound-derived ligands are guided by the insights gained from SAR studies and QSAR modeling. researchgate.netnycu.edu.twannualreviews.orgresearchgate.netsciencemadness.org These principles involve making deliberate structural modifications to optimize interactions with the biological target, improve selectivity, and enhance desired pharmacokinetic properties. For example, understanding the role of hydrophobic pockets in enzyme binding can inform the design of analogues with appropriate lipophilicity and shape to achieve tighter binding. nycu.edu.tw Similarly, insights into metabolic pathways, such as N-demethylation observed for this compound, can guide the design of analogues with improved metabolic stability if required. annualreviews.org The introduction of specific functional groups or heterocyclic moieties can be strategically employed to create favorable interactions (e.g., hydrogen bonding, pi-pi stacking) with residues in the binding site or to improve solubility and permeability. researchgate.net Rational design is an iterative process that combines structural information, biological data, and computational tools to systematically refine the properties of lead compounds.

Analytical Methodologies for Butynamine and Its Metabolites in Research Settings

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating complex mixtures, enabling the isolation and subsequent analysis of individual components like Butynamine and its metabolites.

Gas Chromatography (GC) and Coupled Detectors (e.g., FID, MS)

Gas Chromatography (GC) is a widely used technique for the separation of volatile and semi-volatile compounds. For amines, including those structurally related to this compound, GC is often employed. However, the inherent polarity of many amines can lead to poor peak shape and interaction with GC columns, often necessitating derivatization to increase volatility and improve chromatographic behavior thermofisher.comrsc.org. Common derivatization strategies for amines in GC analysis include silylation or acylation rsc.org.

Coupling GC with detectors such as the Flame Ionization Detector (FID) allows for the sensitive quantification of separated analytes thermofisher.com. For identification and structural information, GC is frequently coupled with Mass Spectrometry (GC-MS) rsc.orgchemrxiv.orgshimadzu.com. GC-MS provides characteristic fragmentation patterns that can be matched against spectral libraries for compound identification rsc.org. A GC-MS method using chloroformate derivatization has been reported for the simultaneous quantification of various amines, including butylamine (B146782), in samples like wines and grape juices chemrxiv.org. This suggests the potential applicability of similar derivatization and GC-MS approaches for the analysis of this compound and its potentially more volatile metabolites. GC-MS is considered a robust technique in metabolomics, offering high separation power, reproducible retention times, and sensitivity rsc.orgui.ac.id.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique suitable for a broad range of compounds, including those that are less volatile or thermally labile, which may be the case for some this compound metabolites. HPLC is widely used for the quantitative analysis of biogenic amines silantes.com. Challenges in HPLC analysis of amines can include poor peak shape and limited retention on traditional reversed-phase columns due to their hydrophilic nature scirp.org. Methods utilizing specialized columns, such as those with cation-exchange or mixed-mode properties, or employing ion-pairing reagents, can improve the separation of amines scirp.org.

The coupling of HPLC with Mass Spectrometry, particularly tandem Mass Spectrometry (LC-MS/MS), is a powerful technique for the analysis of metabolites due to its high sensitivity, selectivity, and ability to provide structural information through fragmentation shimadzu.comsilantes.comthermofisher.com. LC-MS offers broader coverage of metabolites compared to GC-MS and generally does not require derivatization ekb.eg. It is widely applied in both targeted and untargeted metabolomics studies ekb.eg. Volatile buffers, such as ammonium (B1175870) acetate (B1210297) or formic acid, are commonly used in the mobile phase for LC-MS compatibility researchgate.net. LC-ESI-MS/MS in negative ionization mode has been used to identify secondary metabolites in plant extracts libretexts.org. While specific applications for this compound metabolites are not detailed, the general principles of LC-MS/MS for amine and metabolite analysis are directly applicable for their detection and quantification in complex biological or research matrices. One study mentioned HPLC-MS analysis being performed on crude products in the synthesis of compounds involving this compound researchgate.net.

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the separation and qualitative analysis of compounds in a mixture silantes.comfrontiersin.org. TLC is based on the differential migration of analytes on a thin layer of stationary phase (commonly silica (B1680970) gel) coated on an inert backing, using a mobile phase frontiersin.org.

TLC can be applied to the analysis of amines and other small molecules. Visualization of separated spots on a TLC plate can be achieved using UV light if the compounds have chromophores, or by using various staining reagents that react with the functional groups of the analytes frontiersin.org. For amines, ninhydrin (B49086) is a common visualization reagent pharmaffiliates.com. Derivatization, such as dansylation, can also be used to enhance detection, particularly for primary and secondary amines, and the dansylated products can be visualized under UV light nih.govresearchgate.net. Solvent systems for the separation of biogenic amines by TLC have been developed nih.gov. While TLC may not offer the same level of quantitative accuracy or separation power as HPLC or GC, it is valuable for rapid screening, monitoring reaction progress, and as a preliminary separation step in research settings frontiersin.org.

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric techniques provide crucial information about the structure, identity, and quantity of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used for the detailed structural elucidation of organic compounds, including metabolites nih.gov. NMR provides information about the number and types of atoms in a molecule and how they are connected ekb.eg. Both 1D NMR (e.g., 1H NMR, 13C NMR) and 2D NMR experiments are used in metabolite analysis nih.gov. 1H NMR is particularly common due to the high natural abundance and sensitivity of protons.

NMR is valuable for confirming the structure of synthesized this compound and for identifying the structures of its metabolites isolated from biological systems nih.gov. While 1H NMR spectra for simple butylamine and tri-n-butylamine are available ui.ac.idresearchgate.net, specific NMR data for this compound (CID 189910) and its metabolites in research contexts would be essential for their definitive identification. NMR-based metabolomics allows for the simultaneous identification and quantification of metabolites in complex mixtures with minimal sample preparation nih.gov.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound chemrxiv.orgshimadzu.com. MS is widely used in metabolomics for both the identification and quantification of small molecules chemrxiv.orgshimadzu.comekb.eg.

When coupled with chromatographic techniques (GC-MS or LC-MS), MS serves as a highly selective detector, allowing for the identification of separated components based on their mass spectra ekb.egnih.gov. Electron Ionization (EI) is a common ionization method in GC-MS, producing characteristic and reproducible fragmentation patterns useful for library searching rsc.org. Electrospray Ionization (ESI) is frequently used in LC-MS, particularly for polar and less volatile compounds, and can be operated in positive or negative ion mode thermofisher.com. Tandem MS (MS/MS) involves the fragmentation of selected ions, providing more detailed structural information and enhancing specificity for targeted analysis shimadzu.comthermofisher.comekb.eg.

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy is a widely used technique for determining the concentration of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum pro-analytics.netupi.eduresearchgate.net. The principle relies on the Lambert-Beer Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution pro-analytics.netupi.eduresearchgate.net.

For a compound like this compound, which is an aliphatic amine wikipedia.org, direct UV-Vis detection might be limited unless it possesses a chromophore (a functional group that absorbs UV or visible light) or is analyzed in a complex with a chromophoric reagent researchgate.net. In research settings, UV-Vis spectroscopy is often employed for quantitative analysis by measuring the absorbance at a specific wavelength where the analyte shows maximum absorption and using a calibration curve prepared from solutions of known concentrations pro-analytics.netupi.eduijpras.com.

Research findings demonstrate the application of UV-Vis spectroscopy for concentration determination of various compounds, including the monitoring of reactions and the analysis of substances in solution pro-analytics.netupi.eduijpras.comuzh.ch. For instance, UV-Vis spectrophotometry has been used to determine the stoichiometry and concentration of metal complexes ijpras.com. The method involves measuring absorbance at a determined maximum wavelength and constructing a calibration curve relating absorbance to concentration ijpras.com. Acceptable absorbance values for reliable measurements typically fall within a specific range (e.g., 0.3 < A < 2.5) to maintain a linear relationship with concentration according to the Lambert-Beer Law upi.edu.

Sample Preparation and Derivatization Strategies for this compound Analysis

Sample preparation is a critical step in analytical workflows, particularly when dealing with complex research matrices such as biological fluids or tissue extracts ijpsjournal.comcreative-proteomics.comnih.gov. The goal is to isolate, concentrate, and clean up the analyte of interest while removing interfering substances from the matrix ijpsjournal.comcreative-proteomics.comnih.gov. Common sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation ijpsjournal.com.

For compounds that lack suitable properties for direct detection by techniques like GC or HPLC with standard detectors (e.g., lack of volatility or a strong chromophore/fluorophore), derivatization strategies are employed researchgate.netresearchgate.netjfda-online.com. Derivatization involves chemically modifying the analyte to improve its detectability, enhance separation, or make it compatible with a specific analytical technique researchgate.netresearchgate.netjfda-online.com.

Amines, including aliphatic amines like this compound, often require derivatization for effective analysis by techniques such as HPLC or GC-MS researchgate.netresearchgate.netjfda-online.com. Various derivatization reagents are available that react with amine functional groups to form derivatives with improved chromatographic behavior or detection properties (e.g., introducing a chromophore or increasing volatility) researchgate.netresearchgate.netjfda-online.com. Examples of derivatization agents used for amines in analytical research include dansyl chloride, benzoyl chloride, and alkyl chloroformates researchgate.netresearchgate.net. Research has explored different derivatization strategies for the analysis of biogenic amines in complex matrices, highlighting the importance of derivative stability and the impact on method sensitivity, accuracy, and precision researchgate.net.

Validation of Analytical Methods for this compound in Complex Research Matrices

Validation of analytical methods is essential in research settings to ensure that the method is reliable, accurate, and suitable for its intended purpose, especially when analyzing analytes in complex matrices ashdin.comwisdomlib.orggavinpublishers.comresearchgate.net. Method validation provides documented evidence that the analytical procedure consistently yields results that meet predefined performance characteristics ashdin.comwisdomlib.orggavinpublishers.comresearchgate.net.

Key parameters evaluated during method validation typically include specificity, accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), and robustness ashdin.comgavinpublishers.comresearchgate.netlabmanager.com.

Specificity confirms that the method can accurately measure the analyte without interference from other components in the sample matrix gavinpublishers.comlabmanager.com. Accuracy assesses how close the measured values are to the true concentration of the analyte gavinpublishers.comlabmanager.com. Precision evaluates the repeatability and reproducibility of the results gavinpublishers.comresearchgate.netlabmanager.com. Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range gavinpublishers.comresearchgate.net. LOD and LOQ determine the lowest concentrations of the analyte that can be reliably detected and quantified, respectively ijpras.comgavinpublishers.comresearchgate.net. Robustness assesses the method's ability to remain unaffected by small, deliberate variations in method parameters gavinpublishers.com.

Preclinical Research Models for Butynamine Mechanistic Investigation

In Vitro Cellular Models for Mechanistic Elucidation of Butynamine Effects

In vitro cellular models are fundamental tools in preclinical research, offering simplified systems to investigate the direct effects of compounds on cells and to explore underlying molecular mechanisms. These models range from basic two-dimensional (2D) cell cultures to more complex three-dimensional (3D) systems.

Primary Cell Cultures and Immortalized Cell Lines

Primary cell cultures are derived directly from tissues or organs and retain many of the characteristics of their tissue of origin, offering a more physiologically relevant model compared to continuous cell lines. biowest.neteppendorf.com They are valuable for studying cell biology, physiology, and disease mechanisms. biowest.netmdpi.com However, primary cells have a limited lifespan in culture. biowest.neteppendorf.com

Immortalized cell lines, in contrast, can proliferate indefinitely due to mutations or intentional genetic modifications. wikipedia.orgnih.gov This provides a consistent and scalable source of cells for research. wikipedia.orgmdpi.com Immortalized cell lines are widely used for studying cellular processes, disease mechanisms, and drug responses, and can be cloned to provide genetically identical populations for repeatable experiments. wikipedia.orgopenaccessjournals.com While immortalization can alter cellular properties compared to primary cultures, they remain a crucial tool in biomedical research and biotechnology, including toxicity testing and protein production. wikipedia.orgmdpi.com

While primary cell cultures and immortalized cell lines are standard tools for mechanistic studies of chemical compounds, detailed research findings specifically on the use of these models for elucidating the direct cellular effects or mechanisms of this compound were not extensively detailed in the provided information. However, the mention of this compound's potential to inhibit drug metabolism by the liver suggests that in vitro studies using liver cells or enzyme assays could be relevant for understanding this specific interaction. researchgate.net

Organoid and 3D Culture Systems

Organoid and three-dimensional (3D) culture systems represent more advanced in vitro models that aim to better mimic the complex architecture and cellular interactions found in native tissues and organs. biolamina.comfrontiersin.orgmdpi.comnih.gov These systems allow cells to grow in three dimensions, interacting with each other and with an extracellular matrix, which can lead to more realistic cell behavior and responses compared to traditional 2D cultures. frontiersin.orgnih.gov

3D culture systems are increasingly used in disease modeling, drug screening, and regenerative medicine. biolamina.comfrontiersin.org They can provide more physiologically relevant information and potentially more predictive data for in vivo tests. nih.gov Organoids, which are self-assembling 3D tissue cultures derived from stem cells or primary tissue, can recapitulate key aspects of organ structure and function. biolamina.com These models are particularly useful for studying complex processes such as cell differentiation, tissue development, and disease progression, as well as for assessing drug efficacy and safety. biolamina.comfrontiersin.org

While organoid and 3D culture systems offer significant advantages for mechanistic studies by providing a more in vivo-like environment in vitro, specific research utilizing these advanced models to investigate the mechanisms of this compound was not described in the provided search results.

In Vivo Animal Models for Pharmacological Characterization of this compound

In vivo animal models are essential for understanding the pharmacological characteristics of compounds within a complex biological system, including their absorption, distribution, metabolism, excretion, and their effects on various tissues and organs.

Rodent Models (e.g., Mice, Rats)

Rodent models, such as mice and rats, are the most commonly used animal models in preclinical research due to their manageability, genetic tractability, and the availability of a wide range of research tools and established protocols. janvier-labs.comeurekaselect.comfrontiersin.org They are extensively used for pharmacological characterization, disease modeling, and safety assessment. eurekaselect.comscielo.brnih.gov

Studies on the metabolic fate of this compound and associated biochemical alterations have been conducted in rodents, specifically mice and rats. annualreviews.org These investigations contribute to understanding how the compound is processed within a living organism and the biochemical changes it may induce in various tissues. annualreviews.org

Non-Rodent Animal Models (if applicable to this compound research)

Non-rodent animal models, including species like dogs, pigs, sheep, rabbits, and non-human primates, are also utilized in preclinical research, often to complement findings from rodent studies or when rodents are not suitable models for a particular disease or pharmacological effect. eurekaselect.comnih.govabpi.org.ukmdpi.com These models can offer advantages such as larger size, physiological similarities to humans, or specific biological responses not observed in rodents. eurekaselect.comabpi.org.uk

In the context of this compound research, studies investigating its metabolic fate and associated biochemical alterations have also included guinea pigs, a non-rodent species. annualreviews.org This suggests that non-rodent models have been employed to provide a broader understanding of this compound's behavior across different species. Specific details regarding the use of other non-rodent models for this compound research were not available in the provided information.

Focus on Molecular and Biochemical Alterations Induced by this compound in Tissues

Preclinical in vivo studies often focus on identifying the molecular and biochemical alterations induced by a compound in various tissues. This helps to understand the compound's mechanism of action, its potential targets, and its effects on cellular pathways and physiological processes.

Research on this compound has included investigations into the biochemical alterations associated with its metabolic fate in tissues of mice, rats, and guinea pigs. annualreviews.org While the specific nature of these alterations was not fully detailed in the provided context, this type of study is crucial for understanding how this compound interacts with biological systems at a molecular level. The potential for this compound to inhibit drug metabolism in the liver, as suggested by one source, also points towards biochemical interactions that would be investigated in preclinical studies focusing on molecular and biochemical alterations. researchgate.net Studies on related compounds, such as 4-(Aryloxy)-2-butynamines, have explored their effects on enzymes like copper amine oxidases and the resulting molecular and biochemical changes, illustrating the type of mechanistic investigation conducted in this area. researchgate.net

Advanced Omics Approaches in this compound Preclinical Research

Advanced omics technologies, including proteomics, metabolomics, and transcriptomics, play a crucial role in modern preclinical research for deciphering the molecular mechanisms of drug candidates and other chemical compounds. By providing a global view of biological changes, these approaches can reveal unexpected targets, off-target effects, and the broader cellular response to a compound. Their application in studying this compound would involve treating relevant preclinical models (e.g., cell lines, animal models) with the compound and then analyzing the resulting changes in the proteome, metabolome, and transcriptome. This systematic investigation can help build a comprehensive picture of this compound's molecular activity.

Proteomics for Protein Target Identification

Proteomics, the large-scale study of proteins, is a key omics approach for identifying the protein targets of a compound and understanding its effects on protein expression, modification, and interaction. In preclinical research, mass spectrometry-based proteomics methods are widely used to identify protein targets of drug molecules nih.gov. These methods can involve measuring protein stability shifts induced by ligand binding in complex biological mixtures nih.gov. For a compound like this compound, proteomics could be employed to identify the specific proteins it interacts with, either directly or indirectly.

Studies in other contexts have demonstrated the utility of quantitative proteomics for identifying protein-drug interactions nih.gov. For example, a mass spectrometry-based method involving thermodynamic measurements has been used to identify yeast protein targets of cyclosporin (B1163) A, revealing both known and novel interacting proteins nih.gov. Similarly, proteomic profiling of cancer cell lines treated with inhibitors has helped identify potential therapeutic protein targets and provided insights into mechanisms of action nih.gov. Applying similar proteomic strategies to preclinical models treated with this compound could help pinpoint its primary protein targets and downstream protein-level effects.

While specific proteomic data for this compound is not available in the provided search results, the general application of proteomics for protein target identification in preclinical studies is well-established nih.govnih.govfrontlinegenomics.com.

Metabolomics for Pathway Perturbation Analysis

Metabolomics is the comprehensive study of small molecules (metabolites) within a biological system. Changes in metabolite profiles can reflect the activity of enzymes and pathways, providing insights into the functional consequences of a compound's interaction with biological systems. Metabolomics is frequently used in preclinical research to analyze pathway perturbations caused by drug candidates or other agents mdpi.comresearchgate.net.

Pathway analysis is a common approach in metabolomics to link changes in metabolic compounds to biological pathways mdpi.comresearchgate.net. This can involve methods like over-representation analysis or topological pathway analysis, which assess the impact of observed metabolic changes on known metabolic networks mdpi.comresearchgate.net. For this compound, metabolomics could be used to profile changes in the cellular or tissue metabolome following exposure. Analysis of this data could reveal which metabolic pathways are activated or inhibited by this compound, providing clues about its mechanism of action and potential downstream effects on cellular processes.

While specific metabolomic data for this compound is not available in the provided search results, the principles of using metabolomics for pathway perturbation analysis in preclinical settings are well-documented mdpi.comresearchgate.netnih.govnih.gov.

Transcriptomics for Gene Expression Profiling

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. Analyzing changes in gene expression levels can reveal which genes and biological pathways are affected by a compound. High-throughput methods like RNA sequencing (RNA-Seq) are commonly used in transcriptomics to quantify gene expression across the genome microbenotes.comadmerahealth.comfrontiersin.org.

In preclinical research, transcriptomics is applied to understand how a compound influences gene activity, which can provide insights into its mechanism of action and potential downstream cellular responses microbenotes.comfrontiersin.org. For this compound, transcriptomic analysis of treated cells or tissues could identify genes whose expression is significantly altered. This data can then be used to infer affected biological processes and pathways, complementing findings from proteomics and metabolomics. Transcriptomics can also help identify potential biomarkers of response or toxicity, although the latter is outside the scope of this article.

Advanced Research Directions and Future Perspectives for Butynamine Chemistry and Biology

Emerging Synthetic Strategies for Complex Butynamine Architectures

Research into this compound and related alkyne-containing amines is exploring new synthetic routes to create more complex molecular structures. One area involves the hydroamination of 3-butynamine derivatives, a process that can yield non-aromatic 2,3-dihydropyrroles. This intramolecular 5-endo-dig cyclisation has been achieved using catalysts such as PdCl₂ or AuCl, with microwave-assisted heating demonstrating the potential for high isolated yields (up to 92%). These resulting cyclic structures, like cyclopentane- and cyclohexane-fused 2,3-dihydropyrroles, can serve as intermediates for synthesizing other valuable compounds, such as N-tosyl-pyrrolidine-2-carboxylic acids researchgate.net.

The development of atom-economical and catalyst-free reactions is also a focus in synthesizing substituted dihydropyrroles from amines, aromatic aldehydes, and α-ketoamides in a single step. This approach is highly stereoselective and provides access to underexplored heterocycles, which have shown promise in medicinal chemistry, for instance, as potent α-glucosidase inhibitors researchgate.net. These emerging strategies highlight a move towards more efficient, selective, and environmentally friendly methods for constructing intricate molecular architectures incorporating the this compound scaffold or related alkyne functionalities.

Discovery of Novel Biological Targets for this compound and its Derivatives

While this compound was initially recognized for its antihypertensive properties wikipedia.org, ongoing research is directed towards identifying a broader range of biological targets for this compound and its derivatives. The exploration of novel targets is crucial for expanding the therapeutic potential of these compounds. Studies involving this compound derivatives, such as 4-(aryloxy)-2-butynamines, have shown differential inhibition of copper amine oxidases (CAOs), a class of enzymes involved in various cellular processes, including the crosslinking of elastin (B1584352) and collagen and the removal of biogenic primary amines researchgate.net.

Specific examples include the evaluation of 4-(4-methylphenoxy)-2-butyn-1-amine (MOBA) and 4-(2-naphthyloxy)-2-butyn-1-amine (NOBA) as inhibitors of Arthrobacter globiformis amine oxidase (AGAO). These compounds were found to act initially as substrates, with the resulting aldehyde products forming a covalent adduct with the reduced enzyme's amino quinol researchgate.netnih.gov. This suggests a novel mode of inactivation for these this compound derivatives against certain amine oxidases. The discovery of such interactions with enzymes like CAOs indicates the potential for this compound derivatives to modulate enzymatic activity, opening avenues for investigating their roles in related biological pathways. The development of novel diarylamide N-containing heterocyclic derivatives, while not directly this compound, illustrates a broader trend in discovering new tubulin polymerization inhibitors with anti-cancer activity by combining different structural cores, a strategy that could potentially be applied to this compound derivatives in the future mdpi.com.

Application of this compound as a Chemical Biology Tool

This compound and its derivatives hold potential for application as chemical biology tools to investigate biological processes. Chemical biology utilizes small molecules to manipulate and study biological systems researchgate.net. The reactivity of the alkyne functional group present in this compound and some of its derivatives makes them valuable for click chemistry and other bioorthogonal reactions. These reactions allow for selective labeling, tracking, or modification of biomolecules within complex biological environments riken.jpnih.gov.

While direct examples of this compound being used as a chemical biology tool were not extensively detailed in the search results, the application of related alkyne-containing molecules as probes for studying protein function and ligand binding capacity highlights this potential nih.gov. For instance, the development of covalent probes utilizing sulfur-triazole exchange (SuTEx) chemistry, which can target specific amino acids like tyrosine, demonstrates the power of chemical tools in exploring the proteome nih.gov. This compound derivatives could potentially be designed with similar functionalities to target specific proteins or pathways, aiding in the understanding of their roles in health and disease. The broader field of chemical biology tools is continuously expanding, with applications ranging from studying bacterial cell walls to developing fluorescent probes for detecting protein aggregates nih.govrsc.org.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is becoming increasingly relevant in various scientific disciplines, including chemical and biological research researchgate.netosti.govspringer.com. These computational approaches can significantly accelerate the discovery and development process for compounds like this compound and its derivatives mdpi.com.

AI and ML can be applied in several areas of this compound research:

De Novo Design and Synthesis Planning: AI algorithms can assist in designing novel this compound derivatives with desired properties by predicting their chemical behavior and potential synthetic routes nih.gov.

Predicting Biological Activity and ADMET Properties: ML models can be trained on existing biological data to predict the potential biological targets, efficacy, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new this compound compounds, reducing the need for extensive experimental screening mdpi.com.

Virtual Screening and Target Identification: AI can be used to perform virtual screening of large databases of compounds to identify potential this compound derivatives that are likely to bind to specific biological targets researchgate.net.

Optimizing Reaction Conditions: ML algorithms can help optimize synthetic reaction conditions for this compound and its derivatives, improving yields and purity nih.gov.

While specific examples of AI/ML being applied directly to this compound research were not prominent in the search results, the general trend of utilizing these technologies in drug discovery and chemical synthesis suggests a clear future direction for this compound studies mdpi.comnih.gov. The ability of AI to analyze complex datasets and identify non-obvious correlations can lead to the discovery of novel structure-activity relationships and accelerate the identification of promising this compound analogs.

Unexplored Research Avenues in this compound-Related Chemical and Biological Systems

Beyond the established and emerging areas, several unexplored research avenues exist for this compound and its related chemical and biological systems. These areas represent potential future directions that could yield significant discoveries.

Mechanism of Antihypertensive Action: While this compound was identified as an antihypertensive agent decades ago, the detailed molecular mechanism underlying this effect is not extensively discussed in recent literature wikipedia.org. Further research is needed to fully elucidate the biological pathways and targets responsible for its blood pressure-lowering effects.

Exploration of Stereochemistry: this compound contains a chiral center. The biological activities and pharmacokinetic properties of individual stereoisomers may differ significantly. Research into the synthesis and evaluation of enantiomerically pure this compound derivatives could reveal enhanced potency or selectivity for specific targets.

Development of Prodrugs and Targeted Delivery Systems: To improve the therapeutic profile of this compound, particularly if its mechanism of action or potential off-target effects become clearer, the development of prodrug strategies or targeted delivery systems could be explored. This would involve designing modified this compound molecules that are activated at specific sites or delivered preferentially to target tissues.

Investigation of Other Biological Activities: Given the diverse roles of amine oxidases and other potential targets, a systematic screening of this compound and its derivatives against a wider range of biological targets could uncover novel therapeutic applications beyond hypertension.

This compound in Materials Science: The alkyne functional group in this compound could potentially be utilized in the development of new materials through polymerization or click chemistry reactions, an area not highlighted in the biological or medicinal chemistry contexts of the search results.

Exploring these unexplored avenues, potentially aided by the integration of advanced synthetic techniques and computational tools, could uncover novel applications and a deeper understanding of this compound chemistry and biology.

Q & A

Q. What are the critical safety considerations when handling butynamine in laboratory settings, and how can researchers mitigate exposure risks?

this compound’s safety protocols should be informed by its structural analogs (e.g., butylamine) and regulatory guidelines. Key steps include:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Ensure fume hoods are used for volatile handling .

- Storage: Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation or combustion. Document purity (≥98%) and batch-specific hazards .

- Exposure Monitoring: Implement air sampling to detect airborne concentrations, referencing thresholds for similar amines (e.g., butylamine’s irritation threshold of 5 ppm) .

Q. How can researchers accurately identify this compound in experimental samples, and what spectroscopic methods are most reliable?

this compound (CAS 3735-65-7, C₁₀H₁₉N) requires multi-method characterization:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the alkyne and tert-butyl groups. Compare peaks with computational predictions (e.g., CC-DPS databases) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (153.28 g/mol) and fragmentation patterns .

- Chromatography: Pair GC-MS with derivatization to enhance volatility and separation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.